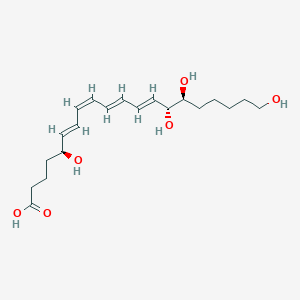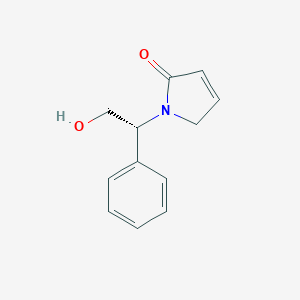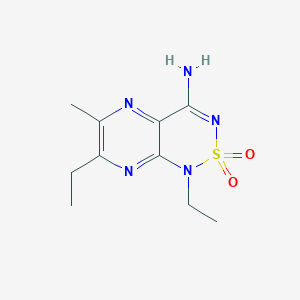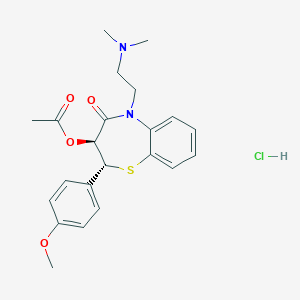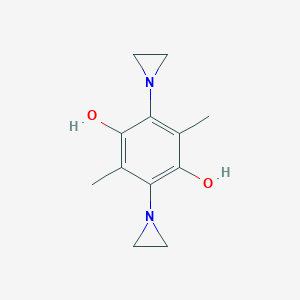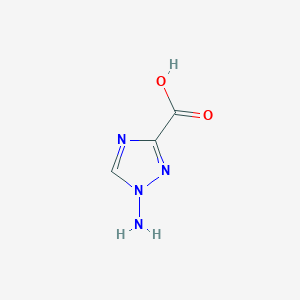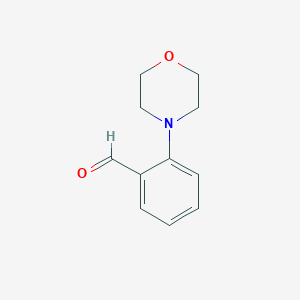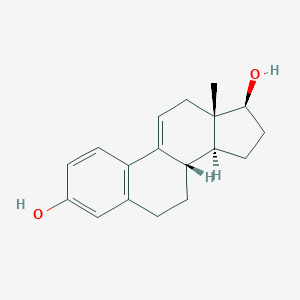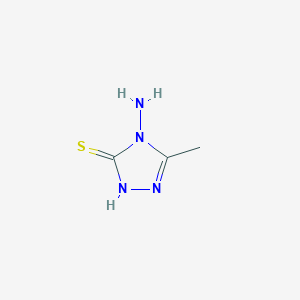
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are five-membered rings containing three nitrogen atoms . These compounds have diverse applications and properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal .
Synthesis Analysis
The synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions . For instance, the basic nucleus 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as a solvent under reflux condition .Molecular Structure Analysis
The molecular structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol can be represented by the SMILES stringCn1cnnc1S . The InChI representation is 1S/C3H5N3S/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) . The molecular weight of the compound is 115.16 . Chemical Reactions Analysis
4-Methyl-4H-1,2,4-triazole-3-thiol, a compound similar to 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
4-Methyl-4H-1,2,4-triazole-3-thiol, a similar compound, is a solid with a melting point of 165-169 °C . It is soluble in acetone, forming a clear, colorless to faintly yellow solution .Applications De Recherche Scientifique
1. Synthesis of Metal Complexes
- Application Summary: This compound is used in the synthesis of mixed-ligand chelates of the type, [M (L) (H 2 O) 3] (where M = Co (II), Ni (II), Cu (II) and Zn (II)) .
- Methods of Application: The compound is used in a 1:1 molar ratio with the corresponding metal acetates to synthesize the chelates . Various analytical techniques such as FTIR, NMR, mass, UV–Vis, elemental analyses, conductivity measurements, ESR, XRD, TGA, SEM, and EDAX studies are used to determine the nature of bonding, coordination characteristics and the stability of compounds .
- Results: The synthesized compounds showed moderate to good results in in vitro alpha-amylase and alpha-glucosidase inhibitory assay .
2. Inhibition of Corrosion
- Application Summary: The compound is used to study the inhibition of corrosion of iron in 3.5% NaCl solutions .
- Methods of Application: The compound is applied in low concentrations along with 1,1′-thiocarbonyldiimidazole .
- Results: The specific results of this study are not provided in the source .
3. Surface Enhanced Raman Scattering Based Probe
- Application Summary: The compound is used in the design of a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results of this study are not provided in the source .
4. Synthesis of Transition Metal Complexes
- Application Summary: The compound is used in the synthesis of transition metal complexes of Ni (II), Cu (II), Zn (II), Cd (II) and Sn (II) .
- Methods of Application: The compound is prepared in an alcoholic medium and characterized using microelemental analysis, FTIR spectroscopy, UV-visible spectroscopy, 1 H and 13 C NMR, magnetic susceptibility and conductivity measurements .
- Results: The synthesized complexes suggest a tetrahedral geometry for these complexes except Cu (II) complexes which exhibit a square structure .
5. Antifungal Agents
- Application Summary: This compound is used to synthesize hydroxyphenacyl azoles and related azolium derivatives as antifungal agents .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results of this study are not provided in the source .
6. Corrosion Inhibitors
- Application Summary: The compound is used as a corrosion inhibitor for metals like copper, iron, aluminium, zinc .
- Methods of Application: The compound is applied in low concentrations along with other compounds .
- Results: These compounds can be regarded as environment-friendly inhibitors because of their characteristics of strong chemical activity and low toxicity .
7. Antidiabetic Agents
- Application Summary: This compound is used in the synthesis of new mixed-ligand chelates of the type, [M (L) (H 2 O) 3] (where M = Co (II), Ni (II), Cu (II) and Zn (II)), which are used as antidiabetic agents .
- Methods of Application: The compound is used in a 1:1 molar ratio with the corresponding metal acetates to synthesize the chelates . Various analytical techniques such as FTIR, NMR, mass, UV–Vis, elemental analyses, conductivity measurements, ESR, XRD, TGA, SEM, and EDAX studies are used to determine the nature of bonding, coordination characteristics and the stability of compounds .
- Results: The synthesized compounds showed moderate to good results in in vitro alpha-amylase and alpha-glucosidase inhibitory assay .
8. Anticonvulsant and Antitumor Activity
Safety And Hazards
Orientations Futures
The future directions for 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives could involve further exploration of their corrosion inhibition properties . Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . Additionally, the development of environment-friendly inhibitors is a promising area of research .
Propriétés
IUPAC Name |
4-amino-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNKJFPVHUXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361434 | |
| Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
20939-15-5 | |
| Record name | 20939-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





